molecular formula C14H21NO2S B1294103 (R)-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate CAS No. 1217604-63-1

(R)-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate

Cat. No. B1294103
M. Wt: 267.39 g/mol
InChI Key: PYBYEBRVJRDWPB-GFCCVEGCSA-N
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Description

The compound (R)-tert-butyl (1-mercapto-3-phenylpropan-2-yl)carbamate is a chiral molecule that is relevant in the synthesis of various organic compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into similar tert-butyl carbamate compounds and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves multiple steps, including protection and deprotection of functional groups, and the use of enzymatic kinetic resolution to achieve high enantioselectivity. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was achieved using Candida antarctica lipase B (CAL-B), resulting in optically pure (R)- and (S)-enantiomers with excellent enantioselectivity (E > 200) . Another study describes the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine with an overall yield of 41% through seven steps, including esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection . These methods could potentially be adapted for the synthesis of (R)-tert-butyl (1-mercapto-3-phenylpropan-2-yl)carbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is a functional group consisting of an amino group bonded to a carbonyl group. The chirality of these compounds is crucial for their application in asymmetric synthesis, as seen in the preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, where chiral inversion was a key step .

Chemical Reactions Analysis

Tert-butyl carbamate compounds participate in various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Additionally, the potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide reaction with carbamate herbicides has been optimized for use in gas chromatography-mass spectrometry analysis . These reactions highlight the versatility of tert-butyl carbamate derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The carbamate group is polar and can engage in hydrogen bonding, influencing the compound's boiling point, melting point, and solubility in various solvents. The chiral center in these compounds is significant for their optical activity, which is essential in the synthesis of enantiomerically pure products .

Safety And Hazards

The safety and hazards associated with “®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate” are not detailed in the search results . It is recommended to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

tert-butyl N-[(2R)-1-phenyl-3-sulfanylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBYEBRVJRDWPB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate

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